Docetaxel Impurity 4
Description
Properties
CAS No. |
153744-63-9 |
|---|---|
Molecular Formula |
C17H23NO5 |
Molecular Weight |
321.37 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(4S,5S)-2,2-Dimethyl-4-phenyl-,5-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) Ester |
Origin of Product |
United States |
Formation Mechanisms and Pathways of Docetaxel Impurity 4
Synthetic Route-Dependent Formation of Docetaxel (B913) Impurity 4
The semi-synthesis of docetaxel is a multi-step process that typically begins with 10-deacetyl baccatin (B15129273) III, a natural precursor extracted from the needles of the European yew tree. This precursor is then esterified with a chemically synthesized side chain. The complexity of this synthesis, involving the use of various reagents and protecting groups, creates opportunities for the formation of process-related impurities.
During the process development of docetaxel, several impurities have been detected and characterized. In a key study, four major impurities were isolated and identified using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray diffraction. jst.go.jpnih.gov Within this study, the substance designated as "Impurity IV" was identified as 13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-3,5-dicarboxyl-3-tert-butyl)]-10-deacetyl baccatin III ester. jst.go.jpnih.gov This impurity was found to be a non-polar isomer of docetaxel. jst.go.jp
The formation of Docetaxel Impurity 4 is a direct consequence of side reactions occurring during synthesis. The structure of this impurity, featuring an oxazolidine (B1195125) ring, points to its origin during the coupling of the side chain to the baccatin III core. The synthesis of docetaxel involves protecting the amino group on the phenylisoserine (B1258129) side chain, often with a tert-butoxycarbonyl (Boc) group. scirp.org Side reactions involving these protecting groups and coupling reagents can lead to the formation of unintended byproducts like oxazolidinone derivatives. scirp.org The specific structure of Impurity IV suggests it is an isomer formed during the process. jst.go.jpnih.gov
| Impurity Designation | Chemical Identity | Type | Source of Formation |
|---|---|---|---|
| Impurity IV | 13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-3,5-dicarboxyl-3-tert-butyl)]-10-deacetyl baccatin III ester | Isomer, Byproduct | Side reaction during synthesis/esterification step. jst.go.jpnih.gov |
| Impurity III | 7-epi docetaxel | Process-Related | Epimerization at the C7 position during synthesis. jst.go.jp |
| Impurity II | 2'-epi docetaxel | Process-Related | Epimerization at the C2' position of the side chain. jst.go.jp |
| Impurity I | 13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-5-carboxy]-10-deacetyl baccatin III ester | Isomer | Side reaction during synthesis. jst.go.jp |
Specific Reaction Byproducts
Degradation Pathways Leading to Docetaxel Impurities
Docetaxel is susceptible to degradation when exposed to various stress conditions, including hydrolysis, oxidation, and photolysis. fda.gov These degradation pathways typically lead to the formation of impurities that are distinct from the process-related impurities generated during synthesis. The most common degradation products arise from epimerization and hydrolysis of ester groups. researchgate.netnih.gov
Hydrolysis is a primary degradation pathway for docetaxel, which contains several ester linkages susceptible to cleavage. The degradation is highly dependent on pH.
Base-Catalyzed Degradation : Docetaxel degrades significantly under basic conditions. The main reactions involve the epimerization of the hydroxyl group at the C-7 position to form 7-epi-docetaxel (B601182), and the hydrolysis of the ester bond at C-13, which cleaves the side chain from the baccatin core. nih.gov This results in the formation of multiple degradation products. researchgate.net
Acid-Catalyzed Degradation : In acidic conditions, degradation also occurs, primarily leading to the formation of the 7-epi-docetaxel isomer. researchgate.net The stability of docetaxel is generally greater in acidic pH ranges compared to basic conditions. researchgate.net
Docetaxel can also degrade via oxidation. Forced degradation studies using oxidizing agents like hydrogen peroxide have identified specific oxidative impurities. The primary site of oxidation is often the hydroxyl group at the C-10 position of the baccatin core. researchgate.netdovepress.com
| Degradation Product | Formation Pathway | Stress Condition |
|---|---|---|
| 7-epi-docetaxel | Epimerization | Acidic and Basic Hydrolysis. researchgate.net |
| 10-deacetyl baccatin III | Hydrolysis | Base-catalyzed hydrolysis (cleavage of side chain). |
| 7-epi-10-oxo-docetaxel | Epimerization & Oxidation | Oxidative and/or Basic conditions. dovepress.com |
| 10-oxo-docetaxel | Oxidation | Oxidative conditions. dovepress.com |
| N-Oxide forms | Oxidation | Oxidative conditions. europa.eu |
The stability of a drug substance under light exposure is a critical parameter. Docetaxel is known to be light-sensitive, and official guidelines mandate photostability testing. scirp.orgnih.gov However, forced degradation studies have shown that while the drug does degrade under strong light, the degradation is often not as severe as that observed under hydrolytic or oxidative stress. scirp.org Some studies report that no considerable degradation is observed under photolytic stress conditions, suggesting a relatively higher stability against light compared to other environmental factors. Encapsulating docetaxel in nanoparticle formulations has been shown to improve its stability against light-induced degradation. europa.eu
Thermolytic Degradation Mechanisms
Thermal degradation represents a significant pathway for the formation of impurities in docetaxel. While specific studies detailing the thermolytic generation of this compound are not extensively available in the public domain, the general principles of taxane (B156437) degradation suggest that elevated temperatures can induce a variety of reactions. For taxanes like docetaxel, heating can lead to oxidation and epimerization. jst.go.jp For instance, the C2'-epimer of the side chain has been identified as a major degradation product of a similar taxane derivative when heated in a solid state, a process driven by acid hydrolysis. jst.go.jp Although this C2'-epimer is more commonly known as a process impurity in docetaxel, this highlights the potential for thermal stress to induce structural changes. jst.go.jp
Influence of Manufacturing Process Parameters on this compound Formation
The manufacturing process of docetaxel is a multi-step procedure where precise control of various parameters is crucial to minimize the formation of impurities, including this compound.
Solvent Effects
The choice of solvents during the synthesis and purification of docetaxel can significantly impact the impurity profile. The use of certain solvents can promote side reactions, leading to the generation of impurities. Process optimization studies have shown that employing milder solvents can help in controlling and minimizing the formation of impurities. The solubility of docetaxel and its intermediates in different organic solvents can influence reaction kinetics and equilibrium, thereby affecting the level of impurity formation.
Temperature and pH Effects
Temperature and pH are critical parameters that govern the stability of docetaxel and the formation of its degradation products. researchgate.net The degradation of docetaxel is known to be pH and temperature-dependent, with improved stability observed in acidic pH ranges. researchgate.net Conversely, basic conditions can lead to the formation of multiple degradation products. researchgate.netnih.gov For example, a majority of docetaxel degradation impurities are observed in base degradation studies. researchgate.netnih.gov The formation of 7-epi-docetaxel, a common degradation product, has been noted in both basic and strongly acidic conditions. drug-dev.com Optimal pH levels during synthesis and in the final formulation are therefore essential to control impurity profiles. smolecule.com Alkaline hydrolysis, for instance, is a known degradation pathway for related compounds and is typically conducted at controlled low temperatures (0°C to 8°C) to manage the reaction. evitachem.com
Storage and Stability Considerations for this compound Generation
The generation of impurities does not cease once the manufacturing process is complete. The stability of docetaxel during storage is a significant concern, as degradation can lead to a decrease in potency and an increase in impurity levels.
This compound serves as an important marker for the stability and degradation profile of docetaxel. smolecule.com Studying its formation under various storage conditions provides valuable insights into the degradation pathways of the active drug substance. smolecule.com This information is crucial for establishing optimal storage and handling procedures to ensure the quality and safety of docetaxel formulations. smolecule.com
Several factors can influence the stability of docetaxel and the formation of impurities during storage:
Temperature: Elevated temperatures can accelerate degradation. Studies on similar compounds have shown that degradation can be minimized at lower temperatures. evitachem.com For docetaxel, a retest period of 12 months is established when stored at 5°C ± 3°C, protected from light. europa.eu
pH: The pH of the formulation plays a critical role in the stability of docetaxel. As previously mentioned, docetaxel exhibits greater stability in acidic environments. researchgate.net
Excipients: The purity of excipients used in docetaxel formulations is crucial. Studies have demonstrated that using high-purity grades of excipients, such as polysorbate 80, can significantly improve the stability of docetaxel and reduce the formation of degradants, including 7-epi-docetaxel. drug-dev.com
Interactive Table: Factors Influencing this compound Formation and Stability
| Parameter | Influence on Impurity Formation | Control Strategy |
| Temperature | Higher temperatures accelerate degradation and epimerization. jst.go.jpresearchgate.net | Optimize reaction temperatures; store at recommended low temperatures (e.g., 5°C ± 3°C). smolecule.comeuropa.eu |
| pH | Basic and strongly acidic conditions promote degradation. researchgate.netdrug-dev.com | Maintain optimal, slightly acidic pH during synthesis and in formulation. researchgate.netsmolecule.com |
| Solvents | Can promote side reactions leading to impurity formation. | Use milder, high-purity solvents and optimize solvent systems. smolecule.com |
| Catalysts/Reagents | Impurities can lead to unwanted side reactions. | Use high-purity catalysts and reagents. |
| Storage | Impurity 4 can form over time due to degradation of docetaxel. smolecule.com | Control storage conditions (temperature, light protection); use high-purity excipients. drug-dev.comeuropa.eu |
Analytical Methodologies for Docetaxel Impurity 4
Chromatographic Techniques for Docetaxel (B913) Impurity 4 Analysis
Chromatography, particularly liquid chromatography, is the predominant technique for the analysis of Docetaxel and its related substances due to their complex structures and low volatility. nih.govresearchgate.net These methods are developed to be stability-indicating, meaning they can resolve the active ingredient from any process-related impurities and degradation products. nih.gov
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the detection and quantification of impurities in Docetaxel. nih.gov The development of a robust, stability-indicating HPLC method is a critical aspect of quality control in pharmaceutical manufacturing. nih.gov Research has focused on creating simple, precise, and accurate reversed-phase HPLC (RP-HPLC) methods capable of separating Docetaxel from a range of its organic impurities, including isomers like Impurity 4. innovareacademics.inresearchgate.netinnovareacademics.in
The choice of the stationary phase is fundamental to achieving the desired separation of Docetaxel from its closely related impurities. For the analysis of Docetaxel and its impurities, C18 (Octadecylsilane) columns are the most commonly utilized stationary phase. innovareacademics.inresearchgate.netglobalresearchonline.net These non-polar stationary phases are effective in reversed-phase chromatography for separating the various components of the drug substance.
Specific examples of columns used in validated methods include:
A reversed-phase YMC Pack ODS-A C18 column with dimensions of 4.6 x 150 mm and a particle size of 3 µm has been successfully used. innovareacademics.inresearchgate.net
Another method employed a 15 cm x 4.6 mm stainless steel column packed with 5 µm Octadecylsilane. globalresearchonline.net
The optimization process involves selecting a column that provides the best resolution between the main Docetaxel peak and the peaks of all known impurities, including the isomeric Impurity 4. nih.govnih.gov
The composition of the mobile phase and the elution mode are critical parameters that are fine-tuned to achieve optimal separation. For complex mixtures like Docetaxel and its impurities, gradient elution is typically preferred over isocratic elution. innovareacademics.inresearchgate.net A gradient program allows for the effective elution of both polar and non-polar impurities, such as Impurity 4, within a reasonable timeframe. nih.govresearchgate.net
Several mobile phase systems have been developed:
A common system uses a gradient mixture of water (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B). innovareacademics.inresearchgate.netinnovareacademics.in
Another developed method utilizes a mobile phase-A consisting of water, acetonitrile, and methanol (B129727) (50:20:30, v/v) and a mobile phase-B of water and acetonitrile (20:80, v/v). nih.gov
A diluent mixture of acetonitrile, water, and glacial acetic acid in a 100:100:0.1 (v/v/v) ratio has also been specified in certain methods to prepare the sample and standard solutions for injection. innovareacademics.inresearchgate.netinnovareacademics.in The flow rate is typically maintained around 1.2 to 1.5 mL/min. innovareacademics.inglobalresearchonline.net
Table 1: Example HPLC Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
|---|---|---|
| 0.0 | 72 | 28 |
| 9.0 | 72 | 28 |
| 39.0 | 28 | 72 |
| 39.1 | 0 | 100 |
| 49.0 | 0 | 100 |
| 49.1 | 72 | 28 |
| 60.0 | 72 | 28 |
This table is based on data from a validated method for Docetaxel and its organic impurities. innovareacademics.in
The selection of an appropriate detection wavelength is crucial for ensuring the sensitivity and specificity of the HPLC method. For Docetaxel and its impurities, the ultraviolet (UV) spectrum shows significant absorbance around 230-232 nm. Consequently, a detection wavelength of 232 nm is consistently used in various validated HPLC methods for their quantification. innovareacademics.inresearchgate.netinnovareacademics.inglobalresearchonline.net
The use of a Photodiode Array (PDA) detector is often preferred. A PDA detector not only quantifies the impurities but also provides spectral information for each peak. nih.gov This capability is instrumental in assessing peak purity, ensuring that the chromatographic peak of an impurity is not co-eluting with other components, which confirms the stability-indicating nature of the method. nih.gov
To improve upon the speed and efficiency of traditional HPLC, Ultra-High Performance Liquid Chromatography (UPLC) methods have been developed for the analysis of Docetaxel and its related substances. scirp.orgscirp.org UPLC utilizes columns with smaller particle sizes (typically under 2 µm), which allows for faster analysis times and provides higher resolution and sensitivity compared to conventional HPLC. scirp.orgscirp.org
A validated, stability-indicating UPLC method successfully separated Docetaxel from all its process-related and degradation impurities in a significantly shorter run time of 18 minutes, compared to pharmacopoeial methods that can take up to 50 minutes. scirp.org
Table 2: UPLC Method Parameters for Docetaxel Impurity Analysis
| Parameter | Specification |
|---|---|
| Column | ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water:Methanol:Acetonitrile (500:300:200, v/v/v) |
| Mobile Phase B | Acetonitrile:Water (800:200, v/v) |
| Flow Rate | 0.4 mL/min |
| Detection | PDA at 232 nm |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
This table summarizes the conditions of a developed and validated UPLC method. scirp.orgscirp.org
This UPLC method demonstrated superior performance in resolving key impurities and was validated according to ICH guidelines for specificity, precision, accuracy, and robustness. scirp.orgscirp.org
While liquid chromatography is essential for non-volatile impurities like Impurity 4, Gas Chromatography (GC) is the method of choice for analyzing volatile substances, such as residual solvents, which can be present in the drug substance from the manufacturing process. A simple and sensitive headspace GC method has been developed for the simultaneous determination of various residual solvents in Docetaxel. researchgate.net GC is also used in quality control testing of the finished product to determine the content of excipients like ethanol. europa.eu
The developed headspace GC method can accurately quantify solvents even at low levels. The separation is typically achieved on a capillary column, such as a DB-WAXETR polyethylene (B3416737) glycol column. researchgate.net
Table 3: Volatile Organic Impurities (Residual Solvents) in Docetaxel Analyzed by GC
| Solvent | Class | Limit of Detection (µg) |
|---|---|---|
| Methanol | - | 0.027 |
| Acetone | - | 0.50 |
| 2-Propanol | - | 0.12 |
| Heptane | Class 3 | 0.040 |
| Tetrahydrofuran | - | 0.040 |
| Ethyl Acetate (B1210297) | Class 3 | 0.070 |
| Toluene | - | 0.070 |
| Dichloromethane | Class 2 | 0.180 |
| Pyridine | - | 0.170 |
This table shows a list of residual solvents and their limits of detection using a validated headspace GC method. researchgate.net
Mobile Phase Composition and Gradient Elution
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of pharmaceutical compounds, including complex molecules like taxanes and their impurities. mdpi.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This provides several advantages over traditional high-performance liquid chromatography (HPLC), such as higher diffusion rates, lower viscosity, and the ability to use higher flow rates, which can lead to faster and more efficient separations. americanpharmaceuticalreview.com The "green" nature of SFC, due to the significant reduction in organic solvent consumption, is another compelling benefit for the pharmaceutical industry. americanpharmaceuticalreview.comusask.ca
For the analysis of taxane (B156437) impurities, SFC offers a distinct advantage due to its unique selectivity, which can differ from reversed-phase HPLC. nih.gov This alternative selectivity is crucial for resolving closely related impurities that may co-elute in conventional chromatographic systems. In the context of docetaxel and its related substances, SFC has been investigated for its potential to separate a wide range of impurities and degradation products. nih.gov
While specific, validated SFC methods solely for the quantification of Docetaxel Impurity 4 are not extensively detailed in publicly available literature, the general applicability of SFC for separating paclitaxel (B517696) (a closely related taxane) from numerous impurities has been demonstrated. nih.gov Such methods often employ packed columns with modified carbon dioxide as the mobile phase. For instance, a study on paclitaxel utilized a diol-modified silica (B1680970) column with a mobile phase of carbon dioxide modified with methanol containing acetic acid and triethylamine. nih.gov The development of an SFC method for this compound would involve a systematic screening of various stationary phases and mobile phase modifiers to achieve optimal separation from docetaxel and other potential impurities. mdpi.com The selection of a dissimilar set of stationary phases for initial screening is a common strategy in SFC method development for impurity profiling. mdpi.com
Spectroscopic Techniques for this compound Characterization
The definitive identification and structural elucidation of pharmaceutical impurities rely heavily on a combination of powerful spectroscopic techniques. For this compound, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for confirming its chemical structure. nih.govresearchgate.net
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is a cornerstone technique in the analysis of pharmaceutical impurities due to its high sensitivity and ability to provide molecular weight and structural information from minute quantities of a substance. americanpharmaceuticalreview.com
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of an unknown impurity with a high degree of accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion to a very high precision, which allows for the calculation of a unique elemental formula. In the characterization of docetaxel impurities, HRMS plays a critical role in the initial identification steps. americanpharmaceuticalreview.com For this compound, HRMS would be used to confirm its molecular formula, distinguishing it from other impurities that may have the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific functional groups and their connectivity.
In the analysis of docetaxel and its impurities, the fragmentation pathways are well-studied. The complex taxane core and the ester side chain produce a series of characteristic fragment ions. By comparing the MS/MS fragmentation pattern of an impurity to that of the parent drug, docetaxel, researchers can pinpoint the location of structural modifications. researchgate.net For this compound, which has been identified as 13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-3,5-dicarboxyl-3-tert-butyl)]-10-deacetyl baccatin (B15129273) III ester, MS/MS analysis would be crucial to confirm the structure of the side chain and its attachment to the baccatin III core. nih.gov
Table 1: Representative MS/MS Fragmentation Data for Docetaxel
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Structural Assignment |
| 808.3 [M+H]⁺ | 527.2 | [Baccatin III + H]⁺ |
| 808.3 [M+H]⁺ | 282.1 | [Side chain + H]⁺ |
This table is illustrative and based on generally known fragmentation patterns of docetaxel. Actual values can vary slightly depending on the instrument and conditions.
High-Resolution Mass Spectrometry (HRMS)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. researchgate.net It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) and their spatial relationships, which is essential for unambiguously determining the complete structure of a compound like this compound. nih.govresearchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is one of the most widely used NMR techniques. It provides information on the number of different types of protons in a molecule, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling).
In a study that successfully isolated and characterized several docetaxel impurities, ¹H NMR was a key technique. nih.gov For this compound, the ¹H NMR spectrum was instrumental in its identification as 13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-3,5-dicarboxyl-3-tert-butyl)]-10-deacetyl baccatin III ester. nih.gov By analyzing the chemical shifts and coupling constants of the protons in the side chain and the baccatin III core, and comparing them to the spectra of docetaxel and related compounds, the precise structure of the impurity was confirmed. The structure of Impurity IV was further confirmed by single-crystal X-ray diffraction. nih.gov
Table 2: Illustrative ¹H NMR Chemical Shifts for Key Protons in the Docetaxel Core
| Proton | Representative Chemical Shift (ppm) | Multiplicity |
| H-2' | ~5.7 | d |
| H-3' | ~4.8 | dd |
| H-5 | ~4.9 | d |
| H-7 | ~4.4 | m |
| H-10 | ~5.2 | s |
| H-13 | ~6.2 | t |
This table provides representative values for the parent compound, Docetaxel. The chemical shifts for this compound would show characteristic differences reflecting its specific structure.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques were instrumental in the definitive structural elucidation of this compound. nih.govresearchgate.net These experiments provide through-bond and through-space correlation information between different nuclei.
COSY (Correlation Spectroscopy): This technique would have been used to identify proton-proton (¹H-¹H) coupling networks within the molecule, helping to piece together the spin systems in the baccatin III core and the oxazolidine (B1195125) ring side chain.
HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates proton signals with directly attached carbon signals. This would have allowed for the unambiguous assignment of carbon resonances based on the already assigned proton spectrum.
The collective data from these 1D and 2D NMR experiments enabled the complete assignment of the complex molecular structure of this impurity. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional moieties. nih.govresearchgate.net While the full spectrum is not publicly available, the expected characteristic peaks can be inferred from its structure.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| O-H (hydroxyl) | 3500-3200 (broad) |
| N-H (amide) | 3400-3250 |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=O (ester, carbonate, ketone) | 1750-1680 |
| C=C (aromatic) | 1600-1450 |
X-ray Diffraction (XRD) for Crystal Structure Determination
Single-crystal X-ray Diffraction (XRD) is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique was successfully employed to solve its crystal structure, providing unequivocal proof of its molecular conformation and absolute stereochemistry. nih.govresearchgate.net The impurity was crystallized, and the resulting diffraction data allowed for the precise determination of bond lengths, bond angles, and torsional angles, confirming the structural assignments made by NMR spectroscopy. nih.govresearchgate.net Specific crystallographic data, such as unit cell dimensions and atomic coordinates, are not available in the reviewed literature.
Hyphenated Techniques for Comprehensive Impurity Profiling
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive profiling of impurities in complex pharmaceutical samples.
LC-MS/MS Integration
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the separation, detection, and quantification of trace-level impurities. In the context of docetaxel analysis, LC-MS/MS methods are developed to separate docetaxel from its related substances, including various impurities. dovepress.comtandfonline.com A typical method would involve a reversed-phase HPLC or UPLC system for separation, coupled to a tandem mass spectrometer. tandfonline.comscirp.org The mass spectrometer provides molecular weight information from the parent ion and structural information from the fragmentation pattern of the impurity, aiding in its identification. While specific LC-MS/MS methods dedicated solely to this compound are not detailed, this technique is a cornerstone of general docetaxel impurity profiling. dovepress.comscirp.org
GC-MS Integration
Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and semi-volatile compounds. In pharmaceutical analysis, it is often employed to identify and quantify residual solvents. While the direct analysis of a large, non-volatile molecule like this compound by GC-MS is not feasible without derivatization, the technique is relevant in the broader context of purity analysis of the docetaxel drug substance.
Isolation, Purification, and Structural Elucidation Strategies for Docetaxel Impurity 4
Preparative Chromatography for Impurity Isolation
The initial step in obtaining a pure sample of Docetaxel (B913) Impurity 4 involves its isolation from the reaction mixture or the final drug product. Preparative High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose, valued for its high resolution and efficiency in separating structurally similar compounds. scirp.org
Research on docetaxel and its related substances commonly employs reversed-phase HPLC. scirp.orgnih.gov For the isolation of an impurity like Docetaxel Impurity 4, which is a protected side-chain precursor, a typical preparative HPLC method would be developed. This involves scaling up an analytical method, optimizing parameters such as column size, mobile phase composition, and flow rate to handle larger quantities. Octadecylsilica (C18) is a frequently used stationary phase due to its versatility in separating compounds of varying polarity. scirp.org A gradient elution system, often combining acetonitrile (B52724) and water, allows for the effective separation of the impurity from docetaxel and other related substances. scirp.org The fractions containing the impurity are collected, and their purity is assessed using analytical HPLC before proceeding to the next stage.
Table 1: Representative Preparative HPLC Parameters for Impurity Isolation
| Parameter | Value/Condition |
|---|---|
| Stationary Phase | Octadecylsilica (C18), 10 µm particle size |
| Column Dimensions | 250 mm x 21.2 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Linear gradient from 30% B to 80% B over 40 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 5 mL (of concentrated sample solution) |
Crystallization Techniques for Impurity Purification
Following chromatographic isolation, crystallization is employed to achieve the high level of purity required for spectroscopic analysis and for use as a reference standard. Crystallization purifies the compound by leveraging differences in solubility between the impurity and any remaining contaminants. For a chiral molecule like this compound, crystallization can also be a crucial step in separating diastereomers if they are present.
Common techniques include slow evaporation, where the compound is dissolved in a suitable solvent that is allowed to evaporate slowly, leading to the formation of high-quality crystals. Another method is antisolvent crystallization, where a second solvent (an antisolvent) in which the compound is insoluble is slowly added to a solution of the compound, inducing precipitation and crystallization. google.com For instance, a process described for a similar docetaxel side-chain intermediate involves dissolving the crude product in a solvent like ethyl acetate (B1210297) and then adding an antisolvent such as petroleum ether or hexane (B92381) to induce crystallization. mdpi.com The choice of solvents is critical and is often determined empirically to find a system that yields well-formed crystals with high purity.
Table 2: Common Solvents Used in Crystallization of Docetaxel-Related Compounds
| Solvent (for dissolution) | Antisolvent (for precipitation) |
|---|---|
| Acetone | Hexane nih.gov |
| Ethyl Acetate | Petroleum Ether mdpi.com |
| Dichloromethane | n-Heptane |
Comprehensive Structural Characterization Approaches for this compound
With a highly purified sample of the impurity obtained, its definitive structural identity is determined through a combination of spectroscopic methods and computational analysis.
The elucidation of the molecular structure of this compound, identified as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid, relies on the combined interpretation of data from several spectroscopic techniques. While specific published spectra for this exact impurity are not widely available, the approach is standard. The structure of docetaxel itself is confirmed using a suite of spectroscopic methods including NMR, IR, and MS.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and, from that, the precise elemental formula (C₁₇H₂₃NO₅). Fragmentation patterns (MS/MS) would further help to confirm the structure by showing the loss of characteristic groups, such as the tert-butoxycarbonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule. 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish the connectivity between protons and carbons, confirming the oxazolidine (B1195125) ring structure, the phenyl group, and the tert-butoxycarbonyl (Boc) protecting group.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the key functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the carbamate (B1207046) N-H and C=O stretches, and vibrations associated with the phenyl ring.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Data Type | Predicted Values for the Proposed Structure |
|---|---|---|
| HRMS | [M+H]⁺ | Calculated m/z: 322.1649, corresponding to C₁₇H₂₄NO₅⁺ |
| ¹H NMR | Chemical Shift (δ) | ~1.4 ppm (s, 9H, Boc group), ~1.6-1.7 ppm (s, 6H, gem-dimethyl), ~4.5 ppm (d, 1H, H-5), ~5.2 ppm (d, 1H, H-4), ~7.3-7.5 ppm (m, 5H, Phenyl), ~9-11 ppm (br s, 1H, COOH) |
| ¹³C NMR | Chemical Shift (δ) | ~28 ppm (Boc CH₃), ~80 ppm (Boc quat C), ~95 ppm (Oxazolidine C-2), ~60 ppm (Oxazolidine C-4), ~80 ppm (Oxazolidine C-5), ~126-140 ppm (Phenyl carbons), ~152 ppm (Carbamate C=O), ~174 ppm (Carboxylic acid C=O) |
| IR | Wavenumber (cm⁻¹) | ~3300 (N-H stretch), ~3000 (O-H stretch, broad), ~1750 (Carboxylic acid C=O), ~1700 (Carbamate C=O) |
Note: The data in this table is representative and predicted based on the known chemical structure and standard spectroscopic principles, as specific experimental data from peer-reviewed literature is not available in the searched sources.
To supplement experimental data, computational chemistry offers a powerful tool for structural confirmation. Methods like Density Functional Theory (DFT) can be used to model the proposed structure of this compound. By calculating the optimized molecular geometry and predicting spectroscopic properties, a direct comparison with experimental results can be made.
For instance, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. A strong correlation between the calculated shifts and the experimental NMR data provides high confidence in the assigned structure. Similarly, vibrational frequencies can be calculated and compared with the experimental IR spectrum. This computational verification acts as a final, powerful confirmation of the structural elucidation derived from synergistic spectroscopic analysis.
Impurity Control and Management Strategies for Docetaxel Impurity 4
Process Analytical Technology (PAT) for Real-Time Impurity Monitoring
Process Analytical Technology (PAT) represents a paradigm shift in pharmaceutical manufacturing, moving from a model of testing quality into the final product to one where quality is built-in by design (Quality by Design, QbD). mt.commt.comstepscience.com As defined by the U.S. Food and Drug Administration (FDA), PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. fda.gov The primary goal is to ensure final product quality is consistently achieved. mt.com
For managing Docetaxel (B913) Impurity 4, PAT provides a framework for real-time monitoring, enabling a deep understanding of the process parameters that influence its formation. mt.comamericanpharmaceuticalreview.com The implementation of PAT involves integrating online or inline analytical tools directly into the manufacturing process to provide continuous data on critical process parameters (CPPs) and their impact on critical quality attributes (CQAs), such as the level of Docetaxel Impurity 4. mt.comstepscience.com
Common PAT tools applicable to monitoring this compound include:
Spectroscopic Techniques: In-situ spectroscopic methods like Fourier-Transform Infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy can monitor the concentration of reactants, intermediates, products, and by-products (impurities) in real-time. americanpharmaceuticalreview.com These non-destructive techniques can track the chemical transformations as they happen, providing immediate feedback on the formation of oxazolidinone structures characteristic of Impurity 4. conicet.gov.ar
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone of impurity profiling. conicet.gov.ar Integrating HPLC systems online allows for automated, periodic sampling and analysis of the reaction mixture. stepscience.com This provides quantitative data on the concentration of this compound, allowing for precise process control and immediate corrective action if impurity levels exceed predefined thresholds. americanpharmaceuticalreview.com
By leveraging PAT, manufacturers can move towards Real-Time Release Testing (RTRT), where the decision to release a batch is based on in-process data rather than solely on end-product testing. fda.gov This ensures a more consistent and controlled manufacturing process, significantly reducing the risk of out-of-specification batches due to unacceptable levels of this compound.
Table 1: Application of PAT Tools for this compound Monitoring
| PAT Tool | Measurement Type | Application in Docetaxel Synthesis | Key Benefit |
| FTIR/Raman Spectroscopy | In-line / Online | Real-time monitoring of functional group changes, tracking the formation of the oxazolidinone ring. | Non-destructive, continuous data stream for immediate process feedback. |
| Online HPLC | Online / At-line | Quantitative measurement of Impurity 4 levels at critical process stages. | High selectivity and sensitivity for accurate impurity quantification. americanpharmaceuticalreview.com |
| Multivariate Data Analysis | - | Building predictive models that correlate process parameters (e.g., temperature, pH) with Impurity 4 formation. | Enhanced process understanding and proactive control. mt.com |
Strategies for Mitigating this compound Formation During Synthesis
The formation of this compound, an oxazolidinone-containing compound, is a process-related impurity that can arise from side reactions during the complex semi-synthesis of Docetaxel from its precursor, 10-deacetylbaccatin III. conicet.gov.areuropa.eu Mitigation strategies are therefore focused on tightly controlling the manufacturing process.
The conditions under which chemical reactions are performed have a direct impact on the impurity profile of the final product. This compound is known to form during specific steps of the synthesis, particularly during the introduction of the tert-butoxycarbonyl (Boc) protecting group to the side chain and subsequent deprotection steps. conicet.gov.ar
Key reaction parameters that must be optimized include:
Temperature: Excursions from the optimal temperature range can increase the rate of side reactions, leading to higher levels of impurities. Maintaining precise temperature control throughout the synthesis is crucial.
pH and Acidity/Basicity: The formation of epimers and other degradation products of Docetaxel is known to be influenced by pH. drug-dev.com Similarly, the acidic or basic conditions used for deprotection steps must be carefully controlled to prevent the formation of oxazolidinone impurities like Impurity 4. conicet.gov.arsmolecule.com The use of specific organic acids, such as citric acid, has been shown to stabilize the formulation by maintaining an optimal pH range of 3.5 to 4.0. google.com
Solvent Selection: The choice of solvent can influence reaction pathways and solubility, thereby affecting the formation of impurities. smolecule.com Using milder solvents and optimizing solvent mixtures can help minimize unwanted side reactions. smolecule.com
Reagent Stoichiometry: The precise molar ratio of reactants and reagents, such as the Boc anhydride (B1165640) used for protection, must be optimized to ensure complete reaction with the desired functional group while minimizing reactions at other sites that could lead to impurity formation.
The quality of the final Active Pharmaceutical Ingredient (API) is intrinsically linked to the quality of its starting materials and reagents. drug-dev.com The semi-synthesis of Docetaxel begins with 10-deacetylbaccatin III, a precursor extracted from the needles of the yew tree (Taxus baccata). europa.eu
A critical strategy for impurity mitigation is to ensure the high purity of this starting material. Impurities present in the 10-deacetylbaccatin III can be carried through the synthesis or participate in side reactions, leading to the formation of new impurities in the final Docetaxel product. conicet.gov.argeneesmiddeleninformatiebank.nl Therefore, stringent specifications and analytical controls are established for all raw materials, including the chemically synthesized side chain, solvents, and reagents used in the manufacturing process. europa.eugeneesmiddeleninformatiebank.nl This ensures that the process begins with a clean slate, minimizing the introduction of potential sources of contamination and side reactions. drug-dev.com
In-process controls (IPCs) are checks performed at critical points during the manufacturing process to monitor and, if necessary, adjust the process to ensure the intermediate and final product meet their quality specifications. mt.comeuropa.eu For the control of this compound, IPCs are essential.
These controls are applied at various stages of the synthesis described by the Active Substance Master File (ASMF) and include: europa.eu
Reaction Monitoring: At the end of the reaction where Impurity 4 is likely to form, an IPC using a technique like HPLC is performed to confirm the reaction's completion and quantify the level of the impurity.
Control of Intermediates: Specifications are set for isolated intermediates. If the level of Impurity 4 or its precursors exceeds the defined limit in an intermediate, the batch may be reprocessed or rejected before further value is added. geneesmiddeleninformatiebank.nl
Purification Process Control: The effectiveness of purification steps, such as chromatography and crystallization, in removing this compound is monitored. IPCs ensure these steps consistently reduce the impurity to a level well below the final specification.
Table 2: Synthesis Mitigation Strategies for this compound
| Strategy | Focus Area | Action | Rationale |
| Optimization of Reaction Conditions | Boc Protection / Deprotection | Precise control of temperature, pH, and reagent stoichiometry. conicet.gov.arsmolecule.com | Minimize side reactions that lead to oxazolidinone ring formation. |
| High-Purity Materials | Starting Materials & Reagents | Use of highly purified 10-deacetylbaccatin III and other reagents. europa.eudrug-dev.com | Prevent carry-over of impurities and reduce potential for side reactions. |
| In-Process Controls | Synthesis & Purification | Regular monitoring of intermediates and process streams via HPLC. europa.eu | Enable early detection and removal of Impurity 4, ensuring final product quality. |
Selection of High-Purity Starting Materials and Reagents
Strategies for Mitigating this compound Formation During Storage
The choice of primary packaging material is a crucial line of defense against product degradation during storage. The packaging system must protect the drug from environmental factors such as light, moisture, and oxygen, and must not interact with the product itself.
For Docetaxel formulations, stability studies guide the selection of appropriate containers.
Material Inertness: Docetaxel for injection is often supplied in clear glass (Type I) vials with an elastomeric (e.g., chlorobutyl rubber) stopper. europa.eu Glass is generally preferred for its inertness. Studies have shown that while polyolefin containers are also stable, polyvinyl chloride (PVC) bags are to be avoided due to the potential for leaching of plasticizers like DEHP (di(2-ethylhexyl) phthalate) into the drug solution. researchgate.net
Protection from Environmental Factors: Docetaxel drug substance is known to degrade upon exposure to high temperatures or strong light. europa.eu Therefore, it must be stored in airtight, light-resistant containers. The packaging for the finished product must also provide adequate protection from light to maintain the stability of the drug and prevent the formation of photodegradation products.
Moisture Barrier: While Docetaxel trihydrate does not degrade under high humidity, it can absorb moisture. europa.eu Packaging materials with a low moisture vapor transmission rate are selected to maintain the physical and chemical integrity of the product throughout its shelf life. mdpi.com
By selecting appropriate, inert, and protective packaging, the stability of Docetaxel is maintained, and the risk of degradation pathways that could potentially alter the impurity profile is minimized.
Optimized Storage Conditions (Temperature, Humidity, Light Protection)
The stability of Docetaxel and the formation of its impurities, including 7-epi-docetaxel (B601182), are significantly influenced by storage conditions. geneesmiddeleninformatiebank.nl Extensive research through forced degradation studies has provided insights into the optimal conditions to minimize the generation of this compound. researchgate.netmedwinpublishers.com
Temperature: Temperature is a dominant factor in the epimerization of Docetaxel to 7-epi-docetaxel. nih.gov Studies have shown that exposure to high temperatures accelerates the degradation of Docetaxel and the formation of 7-epi-docetaxel. geneesmiddeleninformatiebank.nl For instance, stability studies of Docetaxel in various excipients at 40°C showed a significant decrease in the recovery of the active pharmaceutical ingredient (API) and a corresponding increase in degradation products, including 7-epi-docetaxel. pharmaexcipients.com Therefore, to maintain the purity of Docetaxel and control the levels of Impurity 4, storage at controlled room temperature or refrigerated conditions (2-8°C) is often recommended, depending on the specific formulation. google.comrjptonline.org Some formulations may even specify storage at 5 ± 3°C to further mitigate degradation. rjptonline.org
Humidity: While high humidity can affect the stability of some drug substances, studies on Docetaxel trihydrate have indicated that it does not significantly degrade under high humidity conditions. oncnursingnews.com However, the substance can absorb moisture, which may have implications for its physical properties. oncnursingnews.com Therefore, it is generally recommended that Docetaxel drug substance be stored in an airtight container to protect it from moisture. oncnursingnews.com
The following table summarizes the impact of various stress conditions on the formation of this compound (7-epi-docetaxel).
| Stress Condition | Impact on this compound (7-epi-docetaxel) Formation | Reference(s) |
| High Temperature | Significant increase in formation. | geneesmiddeleninformatiebank.nlnih.gov |
| Acidic Conditions | Limited formation. | researchgate.net |
| Basic/Neutral Conditions | Significant increase in formation. | researchgate.netgoogle.com |
| High Humidity | Does not directly lead to significant formation of 7-epi-docetaxel, but moisture absorption is possible. | oncnursingnews.com |
| Light Exposure | No considerable degradation leading to 7-epi-docetaxel. | nih.gov |
Impurity Control in Finished Pharmaceutical Products
The control of this compound in the finished pharmaceutical product is a multifaceted challenge that involves careful formulation development, selection of high-quality excipients, and the implementation of robust analytical methods. nih.govpharmaexcipients.com
One of the key strategies for controlling 7-epi-docetaxel levels is the optimization of the formulation's pH. nih.gov Studies have shown that the epimerization of Docetaxel is highly pH-dependent, with increased formation of 7-epi-docetaxel in basic, neutral, and strongly acidic media. researchgate.netgoogle.com The development of formulations with an optimal pH, for example around 5.3, has been shown to improve the stability of Docetaxel and minimize the formation of this impurity. nih.gov
The choice of excipients also plays a crucial role. For instance, Docetaxel is known to be unstable in standard compendial grade polysorbate 80, a common solubilizing agent in Docetaxel formulations. pharmaexcipients.com The use of high-purity, "Super Refined" polysorbate 80 has been demonstrated to significantly enhance the stability of Docetaxel and reduce the formation of 7-epi-docetaxel. pharmaexcipients.comdrug-dev.com
Furthermore, innovative drug delivery systems have been developed to enhance the stability of Docetaxel and control impurity formation. These include:
Lipid Microspheres: Parenteral Docetaxel-loaded lipid microspheres have been shown to decrease the in vitro and in vivo conversion of Docetaxel to 7-epi-docetaxel. nih.gov These formulations may improve stability by loading the drug in the lecithin (B1663433) layer. nih.gov
Albumin Nanoparticles: Docetaxel albumin nanoparticle compositions have been developed to provide a stable formulation. The addition of amino acids, such as arginine, to these formulations has been found to significantly inhibit the production of 7-epi-docetaxel during long-term storage. google.com
PEGylated Liposomes: These formulations have demonstrated better resistance to Docetaxel degradation compared to conventional injections, suggesting improved in vivo stability and potentially less conversion to 7-epi-docetaxel. nih.gov
The following table provides an overview of how different formulation strategies can impact the levels of this compound (7-epi-docetaxel) in finished pharmaceutical products.
| Formulation Strategy | Impact on this compound (7-epi-docetaxel) Levels | Reference(s) |
| pH Optimization | Maintaining an optimal pH (e.g., 5.3) minimizes impurity formation. | nih.gov |
| High-Purity Excipients | Use of "Super Refined" polysorbate 80 significantly reduces impurity levels compared to standard grades. | pharmaexcipients.comdrug-dev.com |
| Lipid Microspheres | Decreases the conversion of Docetaxel to 7-epi-docetaxel both in vitro and in vivo. | nih.gov |
| Albumin Nanoparticles with Amino Acids | Significantly inhibits the production of 7-epi-docetaxel during long-term storage. | google.com |
| PEGylated Liposomes | Shows better resistance to Docetaxel degradation compared to standard injections. | nih.gov |
Regulatory Landscape and Quality Standards Pertaining to Docetaxel Impurities
Pharmacopoeial Monographs and Their Requirements for Docetaxel (B913) Impurities
Pharmacopoeias provide legally recognized standards for the quality of medicines. The United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP) all have monographs for docetaxel that include specific requirements for the control of impurities. synzeal.comnih.gov
The USP monograph for Docetaxel Injection provides specific limits for various impurities. uspnf.comuspnf.com For example, a revision to the monograph updated the limit for 4-epidocetaxel. uspnf.com The USP also provides reference standards for docetaxel and its impurities to be used in identification and purity tests. sigmaaldrich.com The organic impurities procedure in the USP monograph specifies disregarding any impurity peaks below a certain threshold, such as 0.05%. uspnf.com
The European Pharmacopoeia also sets forth standards for docetaxel and its impurities. sigmaaldrich.comedqm.eu The Ph. Eur. provides reference standards for various docetaxel impurities, which are used for identification and purity testing as prescribed in the monograph. sigmaaldrich.com The general monograph for substances for pharmaceutical use (2034) in the Ph. Eur. implements the ICH Q3A guideline, making its thresholds legally binding. edqm.eu It also outlines requirements for reporting, identifying, and qualifying organic impurities. edqm.eu
The Japanese Pharmacopoeia (JP) also includes monographs for pharmaceutical substances like Docetaxel Hydrate. mhlw.go.jppmda.go.jpmhlw.go.jpnihs.go.jp The JP outlines general rules and tests for purity, which are intended to detect and limit impurities that may be generated during the manufacturing process or storage. pmda.go.jp The quality of excipients used in docetaxel formulations, such as polysorbate 80, is also controlled according to JP standards. nih.gov
European Pharmacopoeia (Ph. Eur.)
Regulatory Strategies for Impurity Control and Specification Setting
The control of impurities in pharmaceutical products is a critical aspect of ensuring their quality, safety, and efficacy. Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for the control of impurities in new drug substances and products. jpionline.orgeuropa.eu These guidelines, primarily outlined by the International Council for Harmonisation (ICH), provide a framework for identifying, qualifying, and setting acceptable limits for impurities. jpionline.orgich.orgich.orgfda.gov
The ICH Q3A(R2) and Q3B(R2) guidelines are central to the regulatory strategy for controlling impurities in drug substances and drug products, respectively. ich.orgich.orgfda.gov These guidelines classify impurities into three main categories: organic impurities, inorganic impurities, and residual solvents. ich.org Organic impurities can arise from the manufacturing process or during storage and include starting materials, by-products, intermediates, and degradation products. ich.org For a drug like docetaxel, this could include compounds such as 10-oxo-docetaxel, which has been identified as a potential impurity that can form towards the end of the product's shelf-life. pharmtech.com
The ICH guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. ich.orgslideshare.net
Reporting Threshold: The level above which an impurity must be reported in the drug substance specification.
Identification Threshold: The level above which the structure of an impurity must be determined.
Qualification Threshold: The level above which an impurity's safety must be justified.
Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.org If the level of an impurity exceeds the qualification threshold, the manufacturer must provide data to justify the proposed acceptance criterion. fda.gov This can be achieved through various means, including referencing available toxicological data, conducting nonclinical safety studies, or providing evidence that the impurity levels are comparable to those found in the reference listed drug. fda.govfda.gov For instance, in the case of a docetaxel injection, impurity specifications exceeding the ICH Q3B(R2) qualification limit of 0.2% required justification by either lowering the specification or demonstrating that the levels did not exceed those in the innovator product, Taxotere. fda.gov
Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) also play a crucial role by providing monographs with specific tests and acceptance criteria for drug substances and products, including limits for specified impurities. uspnf.comgeneesmiddeleninformatiebank.nl For example, the USP monograph for Docetaxel Injection has been revised to widen the limit of 4-epidocetaxel from not more than (NMT) 0.5% to NMT 1.0% to align with FDA-approved specifications. uspnf.com
For potentially genotoxic impurities, which can pose a significant safety risk even at low levels, the ICH M7 guideline provides a framework for assessment and control. jpionline.orgtapi.com This involves a thorough risk assessment to identify and characterize potential genotoxic impurities and implement appropriate control measures to mitigate risk. tapi.com
Quality by Design (QbD) Principles Applied to Docetaxel Impurity 4 Control
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control. iajps.comnih.govjddtonline.info The application of QbD principles is highly relevant to the control of impurities, including specific impurities like this compound, as it allows for a proactive approach to ensuring product quality. iajps.com An impurity level is considered a critical quality attribute (CQA) for a drug substance or product because exceeding a toxicologically qualified amount can impact safety and efficacy. iajps.com
The core elements of a QbD approach to impurity control include:
Defining the Quality Target Product Profile (QTPP) and Critical Quality Attributes (CQAs): The QTPP defines the desired quality characteristics of the final drug product. nih.gov For docetaxel, CQAs would include the identity and level of specific impurities, such as this compound. The goal is to ensure that the levels of such impurities are consistently below the qualified safety threshold.
Risk Assessment: A critical step in QbD is to identify and rank the potential risks to product quality. nih.govhelsinki.fi For impurity control, this involves a systematic evaluation of the manufacturing process to identify parameters that could impact the formation and purge of this compound. This can be facilitated by tools like a fishbone diagram to identify potential risk factors. researchgate.net
Process Understanding and Design of Experiments (DoE): To understand the relationship between critical process parameters (CPPs) and CQAs, Design of Experiments (DoE) is employed. helsinki.fi For this compound, DoE studies could be designed to investigate the impact of factors such as reaction temperature, pressure, raw material attributes, and purification parameters on its formation and removal. This scientific understanding allows for the development of a robust process that minimizes the generation of the impurity. iajps.com
Developing a Control Strategy: Based on the knowledge gained from risk assessment and process understanding, a comprehensive control strategy is established. nih.gov This strategy is designed to ensure that the process consistently delivers a product meeting the predefined quality standards. For this compound, the control strategy could include:
Raw Material Controls: Setting specifications for starting materials and reagents to limit the introduction of precursors that could lead to the formation of Impurity 4. iajps.com
In-Process Controls: Monitoring and controlling critical process parameters within a defined range (the design space) to prevent the formation of the impurity or ensure its effective removal.
Final Drug Substance Specification: Including a specific limit for this compound in the final drug substance specification, with acceptance criteria based on toxicological qualification and process capability. ich.org
Continual Improvement: The QbD paradigm encourages continuous monitoring and improvement of the manufacturing process to further reduce variability and enhance product quality over the product's lifecycle. nih.gov
The application of Analytical QbD (AQbD) is also crucial for developing and validating robust analytical methods used to monitor impurities like this compound. rjptonline.orgmedcraveonline.comamericanpharmaceuticalreview.com This involves defining an Analytical Target Profile (ATP) and systematically evaluating method parameters to ensure the method is accurate, precise, and robust for its intended purpose, which is the reliable quantification of the impurity. americanpharmaceuticalreview.comrjptonline.org For instance, a QbD approach has been successfully used to develop a UPLC method for the analysis of docetaxel in human plasma, demonstrating the utility of this approach in creating enhanced and reliable analytical methods. researchgate.net
By implementing QbD principles, manufacturers can move from a reactive "quality by testing" approach to a proactive "quality by design" approach, leading to a more robust and reliable control of impurities like this compound, ultimately ensuring the consistent quality and safety of the docetaxel drug product.
Q & A
Q. What criteria determine the inclusion of raw data for this compound in published studies?
- Best Practices : Provide processed data (e.g., chromatograms, spectral interpretations) in the main manuscript. Submit raw datasets (e.g., NMR FID files, MS raw spectra) as supplementary materials with metadata descriptors (e.g., instrument settings, software versions) to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
